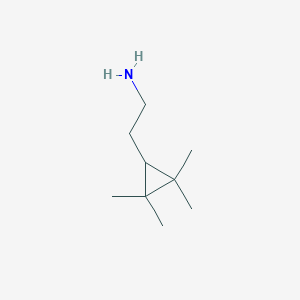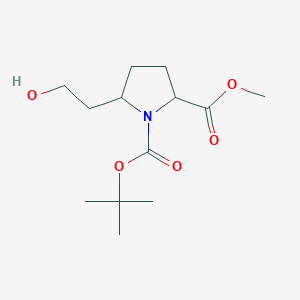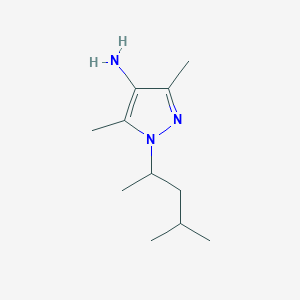![molecular formula C9H11N3S B13319279 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is a heterocyclic compound that features both imidazole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(3-thienyl)ethylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Thienyl)ethyl]-1H-imidazol-4-amine: Similar structure but with a different thiophene substitution pattern.
1-[2-(3-Furyl)ethyl]-1H-imidazol-4-amine: Contains a furan ring instead of a thiophene ring.
1-[2-(3-Pyridyl)ethyl]-1H-imidazol-4-amine: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and its potential biological activities.
Eigenschaften
Molekularformel |
C9H11N3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-(2-thiophen-3-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-12(7-11-9)3-1-8-2-4-13-6-8/h2,4-7H,1,3,10H2 |
InChI-Schlüssel |
BCCAJCNGGNJRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCN2C=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
amine](/img/structure/B13319251.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)


